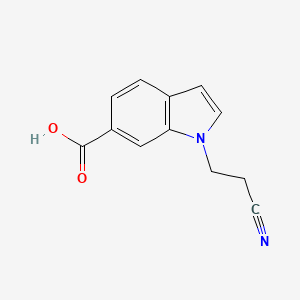
1-(2-Cyanoethyl)-1H-indole-6-carboxylic acid
Vue d'ensemble
Description
Cyanoethyl compounds are often used in chemical synthesis, particularly in the production of polymers and pharmaceuticals . The “1H-indole-6-carboxylic acid” part of the molecule suggests that it is a derivative of indole, a heterocyclic compound that is a structural element of many natural and synthetic products .
Synthesis Analysis
While specific synthesis methods for “1-(2-Cyanoethyl)-1H-indole-6-carboxylic acid” are not available, cyanoethyl derivatives are typically synthesized through reactions involving acrylonitrile . Indole carboxylic acids can be synthesized through various methods, including palladium-catalyzed reactions .Molecular Structure Analysis
The molecular structure of a compound like “1-(2-Cyanoethyl)-1H-indole-6-carboxylic acid” would likely involve an indole ring (a fused benzene and pyrrole ring) with a carboxylic acid group at the 6-position and a 2-cyanoethyl group at the 1-position .Chemical Reactions Analysis
The reactivity of “1-(2-Cyanoethyl)-1H-indole-6-carboxylic acid” would likely be influenced by the electron-rich indole ring, the electron-withdrawing cyano group, and the carboxylic acid group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(2-Cyanoethyl)-1H-indole-6-carboxylic acid” would be influenced by its functional groups. The presence of a carboxylic acid group would likely make the compound acidic, and the cyano group could increase its reactivity .Applications De Recherche Scientifique
Cyclization and Synthesis of Indolines and Indoles
- A study highlighted a novel one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids, leading to the efficient formation of N-acyl indolines. This method provides direct access to biologically important indolines, which are precursors to indoles and oxindoles, showcasing the potential of similar compounds in synthetic organic chemistry (Wang et al., 2007).
Fluorescent Diarylindoles Synthesis
- Another application involves the synthesis of fluorescent 2,3-diarylindoles through a palladium-catalyzed direct and decarboxylative arylation of carboxyindoles, leading to efficient blue emitters. This method demonstrates the utility of indole carboxylic acids in developing materials for optical applications (Miyasaka et al., 2009).
Fluorescent Probes for Spectroscopic Investigation
- Carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole have been synthesized and used as hydrogen bond sensitive fluorescent probes. This research demonstrates the application of indole carboxylic acids in the development of fluorescent probes for biochemical and medical research (Mitra et al., 2013).
Antibacterial and Antifungal Activities
- Indole-2-carboxylic acid derivatives have been synthesized and shown to possess significant antibacterial and moderate antifungal activities. This suggests potential applications in pharmaceuticals and agrochemicals for the development of new antimicrobial agents (Raju et al., 2015).
Photochromic Properties
- The study of derivatives of 1,3,3-trimethylspiro[indoline-2,2′-benzopyran], including its carboxylic acid derivatives, reveals photochromic properties in polar solvents. This research opens avenues for the application of indole carboxylic acids in the development of smart materials and optical devices (Shimizu et al., 1969).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-cyanoethyl)indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-5-1-6-14-7-4-9-2-3-10(12(15)16)8-11(9)14/h2-4,7-8H,1,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPZLONMWLYCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-1H-indole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid](/img/structure/B1648037.png)
![1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1648038.png)


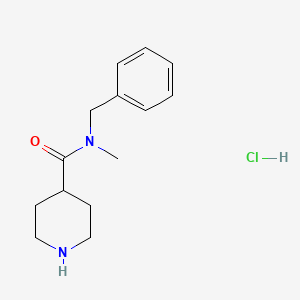

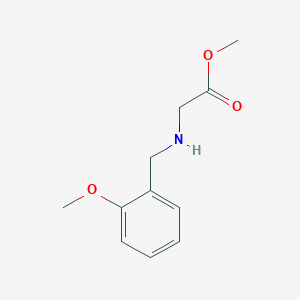

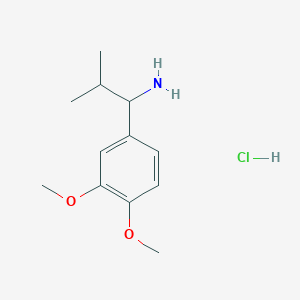


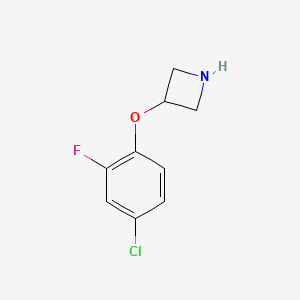
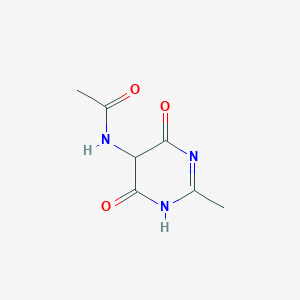
![3-(chloromethyl)-6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazole](/img/structure/B1648076.png)